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Compound of Interest

Compound Name: Non-3-yn-1-ol

Cat. No.: B1266180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Non-3-
yn-1-ol, a valuable chemical intermediate in various synthetic applications. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for acquiring these spectra. This information is

crucial for the structural elucidation, identification, and purity assessment of Non-3-yn-1-ol in
research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Non-3-yn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.6 Triplet 2H -CH₂-OH (C1)

~2.3 Triplet of triplets 2H -C≡C-CH₂- (C2)

~2.1 Triplet 2H -CH₂-C≡C- (C5)

~1.5 Multiplet 4H -CH₂-CH₂- (C6, C7)

~1.3 Multiplet 2H -CH₂- (C8)

~0.9 Triplet 3H -CH₃ (C9)

Variable Broad Singlet 1H -OH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Carbon Assignment

~80.5 -C≡C- (C3 or C4)

~79.5 -C≡C- (C3 or C4)

~61.0 -CH₂-OH (C1)

~31.5 -CH₂- (C7)

~28.5 -CH₂- (C6)

~22.0 -CH₂- (C8)

~20.0 -C≡C-CH₂- (C2)

~18.5 -CH₂-C≡C- (C5)

~13.5 -CH₃ (C9)

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~3330 Strong, Broad O-H Stretch Alcohol

~2930 Strong C-H Stretch Alkane

~2860 Strong C-H Stretch Alkane

~2230 Medium, Sharp C≡C Stretch Alkyne

~1050 Strong C-O Stretch Primary Alcohol

Mass Spectrometry (MS)
m/z Relative Intensity (%) Possible Fragment

140 Low [M]⁺ (Molecular Ion)

123 Moderate [M-OH]⁺

111 Moderate [M-C₂H₅]⁺

97 High [M-C₃H₇]⁺

83 High [M-C₄H₉]⁺

67 Very High [C₅H₇]⁺

55 High [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A sample of Non-3-yn-1-ol (approximately 5-10 mg) is dissolved in a

deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-

2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for

each carbon environment.

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of

2-5 seconds, and a larger number of scans (typically 128 or more) due to the lower natural

abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS

signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A small drop of neat Non-3-yn-1-ol is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to subtract atmospheric and instrumental interferences.
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Sample Spectrum Acquisition:

The sample is brought into firm contact with the ATR crystal.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

A resolution of 4 cm⁻¹ is commonly used, and multiple scans (e.g., 16-32) are co-added to

improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final absorbance or transmittance spectrum. Peak positions are identified and

assigned to corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of Non-3-yn-1-ol is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

Gas Chromatography:

A capillary column suitable for the analysis of polar compounds (e.g., a wax-based

column) is installed.

Helium is used as the carrier gas at a constant flow rate.

A temperature program is set to separate the components of the sample. A typical

program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of

10°C/minute.

1 µL of the sample solution is injected into the GC inlet.

Mass Spectrometry:

The mass spectrometer is set to scan a mass range of m/z 40-400.
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Electron ionization is performed at a standard energy of 70 eV.

Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak

corresponding to Non-3-yn-1-ol. The mass spectrum of this peak is then analyzed to

determine the molecular ion and the fragmentation pattern. The resulting spectrum is

compared with spectral libraries for confirmation.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Processing

Structural Elucidation

Non-3-yn-1-ol

NMR Spectroscopy
(¹H & ¹³C) ATR-FTIR Spectroscopy GC-MS Analysis

Chemical Shifts, Coupling Constants Absorption Bands (Wavenumbers) Mass-to-Charge Ratio (m/z), Fragmentation

Molecular Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Non-3-yn-1-ol.

To cite this document: BenchChem. [Spectroscopic Data of Non-3-yn-1-ol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1266180#non-3-yn-1-ol-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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